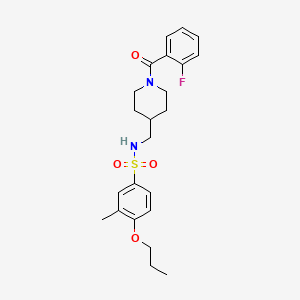

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, often referred to as a benzimidazole derivative, is a nitrogenous heterocyclic compound. Its structure consists of a benzene ring fused with a five-membered imidazole ring. Benzimidazole derivatives are considered “privileged structures” in heterocyclic chemistry due to their association with a wide range of biological activities . These compounds have attracted significant interest among medicinal chemists for their potential therapeutic applications.

Scientific Research Applications

- Researchers have investigated the antibacterial potential of this compound. In a study, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using a straightforward route. One of these derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further exploration of its antibacterial properties could lead to novel drug candidates.

- The compound’s structure suggests potential antitubercular activity. Researchers could explore its derivatives by modifying the N-substituent and evaluating their efficacy against Mycobacterium tuberculosis. Such investigations may contribute to the development of new anti-TB drugs .

- N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-3-methyl-4-propoxybenzene-1-sulfonamide could serve as a scaffold for designing enzyme inhibitors. For instance, benzisoxazole derivatives containing N-benzylpiperidine moieties are selective inhibitors of acetylcholinesterase (AChE), used in Alzheimer’s disease treatment .

- The isoxazole ring in this compound is pharmacologically significant. Isoxazole derivatives have demonstrated activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Researchers could explore its pharmacophore properties and design novel molecules based on this scaffold .

- The compound’s structure provides opportunities for modification. By substituting different functional groups (e.g., amide, imide, alkyl), researchers can fine-tune its properties. Investigating how these modifications affect biological activity could lead to valuable insights .

- Suzuki–Miyaura cross-coupling reactions are widely used for carbon–carbon bond formation. The compound’s halogenated benzene ring could be a suitable substrate for such coupling reactions, enabling the synthesis of diverse derivatives with potential applications .

Antibacterial Activity

Antitubercular Agents

Enzyme Inhibition

Pharmacophore Exploration

Drug Modification

Suzuki–Miyaura Coupling

properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O4S/c1-3-14-30-22-9-8-19(15-17(22)2)31(28,29)25-16-18-10-12-26(13-11-18)23(27)20-6-4-5-7-21(20)24/h4-9,15,18,25H,3,10-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYAHRLGSAKWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

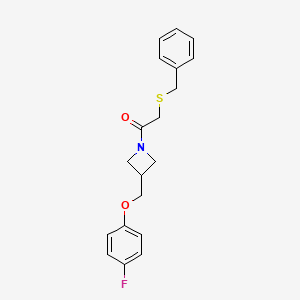

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)